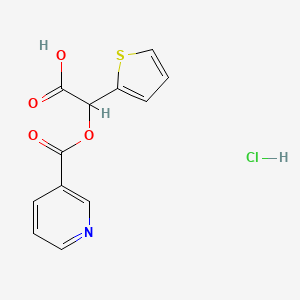
2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride is a complex organic compound that features both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride typically involves the esterification of pyridine-3-carboxylic acid with thiophene-2-ylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃) are often employed.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated pyridine and thiophene derivatives.
Scientific Research Applications
2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)pyridine-3-carboxylic acid: Similar structure but with a methylthio group instead of the thiophene ring.
Pyridine-3-carboxylic acid: Lacks the thiophene ring and ester linkage.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the pyridine moiety.
Uniqueness
2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride is unique due to its combined pyridine and thiophene rings, which confer distinct chemical and biological properties
Properties
CAS No. |
55435-33-1 |
|---|---|
Molecular Formula |
C12H10ClNO4S |
Molecular Weight |
299.73 g/mol |
IUPAC Name |
2-(pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C12H9NO4S.ClH/c14-11(15)10(9-4-2-6-18-9)17-12(16)8-3-1-5-13-7-8;/h1-7,10H,(H,14,15);1H |
InChI Key |
ZZKWBSPHBOTQLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC(C2=CC=CS2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
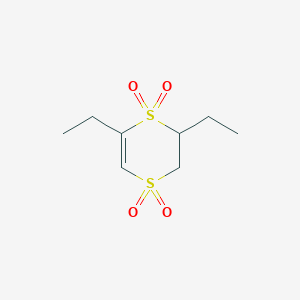
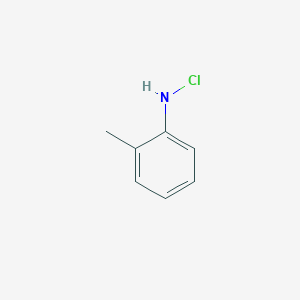
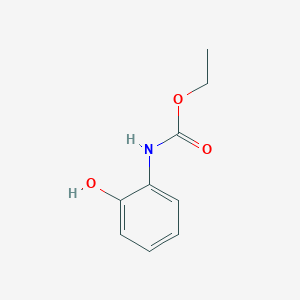
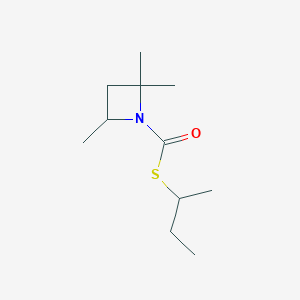
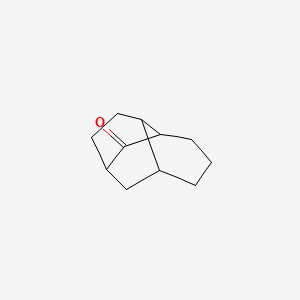
![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)
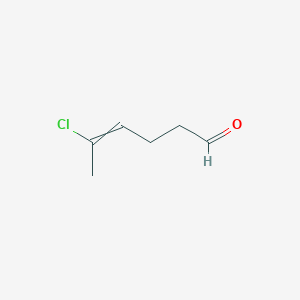
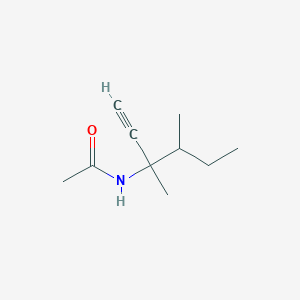
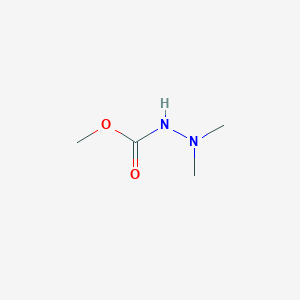

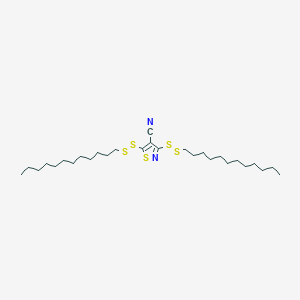
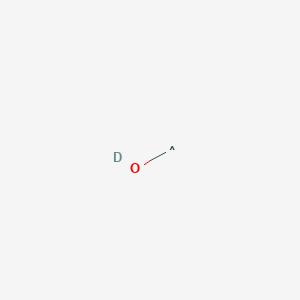
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
